molecular formula C14H24N2O2 B14001791 4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one CAS No. 87046-64-8

4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one

Katalognummer: B14001791
CAS-Nummer: 87046-64-8
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: UDVOETZXBOGXTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one is an organic compound with the molecular formula C14H24N2O2 This compound is characterized by its unique structure, which includes two pentan-2-one groups connected by a butylimino bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one typically involves the condensation reaction between 4-oxopentan-2-ylideneamino and butylimino groups. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. Industrial production methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Oxopentan-2-ylideneamino)benzoic acid
  • 4-(4-Oxopentan-2-ylideneamino)butylamine
  • 4-(4-Oxopentan-2-ylideneamino)pentan-2-ol

Uniqueness

4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Eigenschaften

CAS-Nummer

87046-64-8

Molekularformel

C14H24N2O2

Molekulargewicht

252.35 g/mol

IUPAC-Name

4-[4-(4-oxopentan-2-ylideneamino)butylimino]pentan-2-one

InChI

InChI=1S/C14H24N2O2/c1-11(9-13(3)17)15-7-5-6-8-16-12(2)10-14(4)18/h5-10H2,1-4H3

InChI-Schlüssel

UDVOETZXBOGXTH-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCCCCN=C(C)CC(=O)C)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.